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Compound of Interest

Compound Name:
3-Methyl-1,3-diazaspiro[4.4]non-1-

en-4-one

Cat. No.: B11921890

Get Quote

Executive Summary
Product Identity: 3-Methyl-1,3-diazaspiro[4.4]non-1-en-4-one (CAS 675123-41-8).

Classification: Process-Related Impurity (Irbesartan).[1][2][3] Analytical Context: This guide

details the mass spectrometry fragmentation pattern of CAS 675123-41-8, a critical process

impurity formed during the synthesis of the antihypertensive drug Irbesartan.

In high-throughput drug development, distinguishing low-molecular-weight impurities from the

Active Pharmaceutical Ingredient (API) and matrix background is a frequent bottleneck. This

guide compares the fragmentation behavior of the N-Methyl Spiro Impurity (CAS 675123-41-8)

against the Irbesartan API, demonstrating how to leverage specific product ions for selective

quantification in complex reaction mixtures.

Technical Identity & Structural Context[2][4][5][6][7]
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Feature Target Analyte (Impurity)
Comparative Alternative

(API)

Name
3-Methyl-1,3-

diazaspiro[4.4]non-1-en-4-one
Irbesartan

CAS 675123-41-8 138402-11-6

Formula C₈H₁₂N₂O C₂₅H₂₈N₆O

Monoisotopic Mass 152.09 Da 428.23 Da

Precursor Ion [M+H]⁺ m/z 153.1 m/z 429.3

Structural Core
Methylated Spiro-

imidazolinone

Biphenyl-Tetrazole linked to

Spiro-imidazolinone

Origin
Side-reaction (Methylation of

intermediate)
Target Synthesis Product

Mechanistic Origin
CAS 675123-41-8 arises during the alkylation step of the Spiro Intermediate (1,3-

diazaspiro[4.4]non-1-en-4-one). If methylating agents (e.g., methyl halides from solvent

impurities or side reactions) are present, the nitrogen at position 3 is methylated instead of

coupling with the biphenyl moiety, yielding this truncated impurity.

Experimental Methodology (LC-MS/MS)
To achieve reproducible fragmentation, the following Triple Quadrupole (QqQ) parameters are

recommended. These settings prioritize the stability of the small spiro-ring fragments for the

impurity while maximizing the biphenyl cleavage for the API.

Ionization Source: Electrospray Ionization (ESI), Positive Mode.[4]

Spray Voltage: 4500 V.

Source Temperature: 500°C.

Curtain Gas: 30 psi.
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Collision Gas (CAD): Medium (Nitrogen).

Optimized Transition List
Analyte

Precursor
(m/z)

Product
(m/z)

Dwell
(ms)

CE (eV) CXP (V) Role

CAS

675123-

41-8

153.1 125.1 100 22 10 Quantifier

CAS

675123-

41-8

153.1 110.1 100 28 12 Qualifier

Irbesartan

(API)
429.3 207.1 50 35 15 Reference

Irbesartan

(API)
429.3 195.1 50 40 15 Qualifier

Expert Insight: The impurity (m/z 153) is a low-mass ion. Use a lower Declustering Potential

(DP) (~50-60 V) compared to the API (~80-100 V) to prevent in-source fragmentation, which

can severely compromise sensitivity.

Fragmentation Analysis & Pathways
A. Impurity Fragmentation (CAS 675123-41-8)
The fragmentation of the N-Methyl Spiro Impurity is driven by the stability of the spiro-

cyclopentane ring and the lability of the amide bond.

Primary Pathway (Loss of CO): The most abundant transition is the loss of carbon monoxide

(CO, 28 Da) from the imidazolinone ring. This is a characteristic cleavage for cyclic

amides/lactams.
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Transition: m/z 153.1 → m/z 125.1

Secondary Pathway (Ring Opening/Cleavage): Higher collision energies force the rupture of

the spiro-junction or loss of the methyl-amine moiety.

Transition: m/z 153.1 → m/z 110.1 (Loss of C₂H₃N fragment).

B. Irbesartan API Fragmentation (Reference)
Irbesartan fragmentation is distinct and dominated by the cleavage of the linker between the

spiro core and the biphenyl system.

Primary Pathway (Benzyl Cleavage): The bond between the methylene bridge and the spiro

ring breaks, generating the stable (2'-(1H-tetrazol-5-yl)biphenyl-4-yl)methyl cation.

Transition: m/z 429.3 → m/z 207.1

Secondary Pathway: Further degradation of the tetrazole ring leads to m/z 195.1.[3]

Visualization of Fragmentation Logic

Impurity Precursor
[M+H]+ m/z 153.1
(N-Methyl Spiro)

Product Ion m/z 125.1
[M+H - CO]+

Loss of CO (-28 Da)
Collision Energy: 22 eV

Product Ion m/z 110.1
[Ring Cleavage]+

Ring Opening
Collision Energy: 28 eV

Irbesartan API
[M+H]+ m/z 429.3

Different Synthetic Origin
(No direct MS cross-talk)

Product Ion m/z 207.1
(Biphenyl-Tetrazole Cation)

Benzyl Linker Cleavage
Base Peak

Product Ion m/z 195.1
(Tetrazole Degradation)

Tetrazole N2 Loss

Click to download full resolution via product page

Figure 1: Comparative fragmentation pathways of Irbesartan API and its N-Methyl Spiro

Impurity (CAS 675123-41-8). The impurity follows a lactam-ring contraction pathway, while the

API follows a linker-cleavage pathway.

Performance Comparison: Impurity vs. API
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This section evaluates the analytical performance when detecting CAS 675123-41-8 in the

presence of excess Irbesartan.

Metric
CAS 675123-41-8

(Impurity)
Irbesartan (API)

Implication for

Analysis

Ionization Efficiency
Moderate (Small polar

molecule)

High (Large, multiple

N-sites)

The impurity may

suffer ion suppression

from the API. Efficient

chromatographic

separation is required

(C18 column

recommended).

Fragmentation

Specificity

High (Unique m/z 125

fragment)

High (Unique m/z 207

fragment)

No isobaric

interference (Cross-

talk) is expected due

to the large mass

difference (Δm ~276

Da).

Matrix Effect

Susceptibility

High (Elutes early in

RP-LC)

Low (Elutes later due

to lipophilicity)

Critical: The impurity

is more polar. Divert

LC flow to waste for

the first 1 min if using

high-salt buffers to

avoid source

contamination.

Linearity Range 1.0 – 1000 ng/mL 10 – 5000 ng/mL

The method must be

sensitive enough to

detect the impurity at

0.05% levels (ICH

limit).

Protocol Validation Check
To ensure the trustworthiness of your data, perform this self-validating check:
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Inject a blank matrix: Ensure no signal at m/z 153.1 → 125.1.

Inject API only (1 mg/mL): Confirm no degradation of API in the source leads to m/z 153.1

(In-source fragmentation of Irbesartan typically yields m/z 207, not the spiro core, ensuring

selectivity).

Spike Recovery: Spike CAS 675123-41-8 at 0.1% level into API solution. Recovery must be

85-115%.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. agnitio.co.in [agnitio.co.in]

2. Analysis of Impurity Profile of Irbesartan and Its Preparations by LC-MS/MS
[journal11.magtechjournal.com]

3. pdf.benchchem.com [pdf.benchchem.com]

4. mdpi.com [mdpi.com]

To cite this document: BenchChem. [Comparative MS/MS Profiling: Irbesartan vs. Process
Impurity (CAS 675123-41-8)]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b11921890/docs#comparative-ms-ms-profiling-
irbesartan-vs-process-impurity-cas-675123-41-8]

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 7 Tech Support

https://pubchem.ncbi.nlm.nih.gov/
https://journal11.magtechjournal.com/Jwk_zgyxzz/EN/10.11669/cpj.2024.07.007
https://pubmed.ncbi.nlm.nih.gov/20018473/
https://www.benchchem.com/product/b11921890?utm_src=pdf-custom-synthesis#bc-rfq
https://www.agnitio.co.in/product/irbesartan-impurity-3/
https://journal11.magtechjournal.com/Jwk_zgyxzz/EN/10.11669/cpj.2024.07.007
https://journal11.magtechjournal.com/Jwk_zgyxzz/EN/10.11669/cpj.2024.07.007
https://pdf.benchchem.com/15140/Application_Note_Mass_Spectrometry_Fragmentation_Analysis_of_Irbesartan_Impurity_A.pdf
https://www.mdpi.com/1420-3049/28/18/6510
https://www.benchchem.com/product/b11921890/docs#comparative-ms-ms-profiling-irbesartan-vs-process-impurity-cas-675123-41-8
https://www.benchchem.com/product/b11921890/docs#comparative-ms-ms-profiling-irbesartan-vs-process-impurity-cas-675123-41-8
https://www.benchchem.com/product/b11921890/docs#comparative-ms-ms-profiling-irbesartan-vs-process-impurity-cas-675123-41-8
https://www.benchchem.com/product/b11921890/docs#comparative-ms-ms-profiling-irbesartan-vs-process-impurity-cas-675123-41-8
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11921890?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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